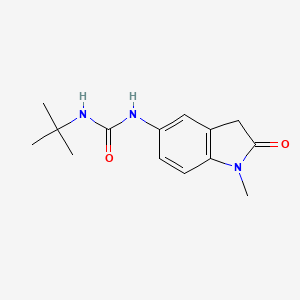

1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Descripción

Propiedades

IUPAC Name |

1-tert-butyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-14(2,3)16-13(19)15-10-5-6-11-9(7-10)8-12(18)17(11)4/h5-7H,8H2,1-4H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIBPAQWAKTDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 1-methyl-2-oxoindoline-5-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea. The compound has shown promise as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, its structural features allow it to interact with target proteins, modulating their activity and influencing cellular processes related to cancer growth .

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings on related compounds with similar structures:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | THP-1 | 29 ± 0.3 |

| 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | MV-4-11 | 98 ± 10 |

These results indicate that modifications in the urea structure can enhance biological activity against leukemia cells.

Enzyme Inhibition

The compound has also been investigated for its potential as a urease inhibitor. Urease is an enzyme associated with various health issues, including kidney stones and peptic ulcers. By inhibiting urease activity, this compound may contribute to therapeutic strategies against these conditions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of urea derivatives indicates that the presence of electron-donating groups can enhance biological activity, while electron-withdrawing groups may diminish it. Optimizing substituents on the oxoindoline moiety could further improve the anticancer properties of this compound .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A series of thiazolyl urea derivatives were synthesized, showing promising antileukemic activity based on specific substitutions .

- Inhibition Studies : Various urea derivatives were tested for their inhibitory effects against enzymes such as GSK-3β, revealing that certain structural configurations lead to enhanced inhibitory effects .

- Antibacterial Activity : Other derivatives have demonstrated potent antibacterial properties, suggesting a broader range of biological activities beyond anticancer effects .

Mecanismo De Acción

The mechanism of action of 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea and analogous urea derivatives:

Structural and Functional Analysis

Core Heterocycle Variations Indolinone vs. This rigidity may influence target binding affinity. Substituent Effects: The tert-butyl group in the target compound and the isoxazole analog increases lipophilicity, which could enhance blood-brain barrier penetration. In contrast, the thiazole-linked compound incorporates a polar trifluoromethyl group, balancing hydrophobicity with electronic effects.

Urea Linker Modifications

- The urea moiety is conserved across all compounds, suggesting its critical role in hydrogen bonding with biological targets (e.g., enzymes or receptors). Variations in R-groups (e.g., 4-chlorophenyl vs. 1-methyl-2-oxoindolin-5-yl) likely modulate selectivity and potency.

The absence of synthetic details for the target compound suggests further optimization may be needed for efficient production.

Research Findings and Implications

- Kinase Inhibition Potential: Indolinone derivatives are well-documented as kinase inhibitors (e.g., Sunitinib). The target compound’s indolinone core may similarly target ATP-binding pockets, though empirical validation is required .

- Thermodynamic Stability : The tert-butyl group in the target compound and the isoxazole analog may improve thermodynamic stability compared to less bulky substituents, as seen in molecular dynamics simulations of similar urea derivatives.

- Future studies should prioritize enzymatic assays and cytotoxicity profiling.

Actividad Biológica

1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound categorized as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. The unique structural features of this compound, including the tert-butyl and oxoindoline moieties, contribute significantly to its biological activity.

The molecular formula of 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is , with a molecular weight of 261.32 g/mol. Its IUPAC name is 1-tert-butyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea, indicating the presence of both a urea functional group and an oxoindoline structure, which are essential for its biological interactions.

The biological activity of 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is primarily attributed to its ability to interact with specific enzymes or receptors in the body. Research suggests that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation. The precise mechanism remains under investigation, but it is hypothesized that the compound binds to active sites on target proteins, modulating their activity and thereby influencing cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12k | THP-1 | 29 ± 0.3 |

| 12k | MV-4-11 | 98 ± 10 |

These findings indicate that modifications in the urea structure can lead to enhanced biological activity against leukemia cells .

Structure-Activity Relationship (SAR)

The biological efficacy of urea derivatives often correlates with their structural features. For example, the presence of electron-donating groups can enhance activity, while electron-withdrawing groups may diminish it. The SAR studies suggest that optimizing substituents on the oxoindoline moiety could further improve the anticancer properties of this compound .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A series of thiazolyl urea derivatives were synthesized and evaluated for antileukemic activity. Among these, compounds with specific substitutions showed promising results, indicating that structural modifications can significantly influence biological outcomes .

- Inhibition Studies : Inhibitory assays have been conducted to determine the effectiveness of various urea derivatives against specific enzymes such as GSK-3β, revealing that certain structural configurations lead to enhanced inhibitory effects .

- Antibacterial Activity : Other derivatives have shown potent antibacterial properties, suggesting that the biological activity of urea compounds extends beyond anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.